molecular formula C17H18O3 B012056 Ethyl 5-(2-naphthyl)-5-oxovalerate CAS No. 109089-73-8

Ethyl 5-(2-naphthyl)-5-oxovalerate

Cat. No. B012056
M. Wt: 270.32 g/mol
InChI Key: VQOKJNORNTYAEF-UHFFFAOYSA-N
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Description

Synthesis Analysis
The synthesis of compounds related to Ethyl 5-(2-naphthyl)-5-oxovalerate involves complex reactions, such as condensation, cyclization, and Heck-mediated synthesis. For instance, the synthesis of related naphthyl compounds utilizes condensation of ethyl 2-chloroacetate with hydroxy groups of naphtho derivatives, leading to compounds with potential antitumor activities (Liu et al., 2018). Additionally, Heck-mediated synthesis and photochemically induced cyclization have been employed to synthesize naphtho[2,1-f]isoquinolines, showcasing the versatility in synthesizing complex naphthyl-based structures (Pampín et al., 2003).

Molecular Structure Analysis
Molecular structure characterization of compounds similar to Ethyl 5-(2-naphthyl)-5-oxovalerate often employs techniques such as X-ray diffraction (XRD) and NMR spectroscopy, providing insights into their crystallographic and molecular configurations. For example, structural and spectral characterization of ethyl naphthyl derivatives revealed specific crystalline structures and molecular interactions, emphasizing the importance of N-H...O hydrogen bonds in stabilizing these structures (Dong & Quan, 2000).

Chemical Reactions and Properties
Chemical reactions involving Ethyl 5-(2-naphthyl)-5-oxovalerate derivatives are diverse, including oxidative couplings and cyclization reactions. Oxidative couplings of 2-naphthols, catalyzed by chiral bimetallic oxovanadium complexes, demonstrate the potential for high enantioselectivity, yielding compounds with significant stereocontrol (Guo et al., 2007).

Physical Properties Analysis
The physical properties of Ethyl 5-(2-naphthyl)-5-oxovalerate and related compounds, such as solubility, melting points, and crystalline structures, are crucial for their application in various fields. The crystal and molecular structures of related compounds have been extensively studied, revealing detailed information about their stability and molecular interactions (Kaur et al., 2012).

Chemical Properties Analysis
The chemical properties, including reactivity, stability, and potential biological activity, are essential for understanding the applications and mechanisms of Ethyl 5-(2-naphthyl)-5-oxovalerate derivatives. Investigations into the synthesis, structure, and properties of ethyl naphth[2,3-f]isoindole-1-carboxylate highlight the complex chemical behavior and potential for novel chemical transformations (Seike et al., 2013).

Scientific Research Applications

Catalysis and Synthesis

The scientific research applications of ethyl 5-(2-naphthyl)-5-oxovalerate and related compounds primarily revolve around catalysis and synthesis processes. For instance, oxovanadium(IV) complexes derived from tridentate N-ketopinidene-alpha-amino acids have shown efficiency as catalysts for the enantioselective oxidative couplings of various 2-naphthols. This process can lead to 2,2'-dihydroxy-1,1'-binaphthyls with good yields and enantioselectivities, highlighting the potential of such compounds in asymmetric synthesis and catalytic processes (Barhate & Chen, 2002).

Etherification Reactions

Another application is observed in etherification reactions, where solid-acid catalysts like H-Beta zeolite have demonstrated higher conversion and catalytic stability for the production of 2-naphthyl ethyl ether. This suggests a potential use of related chemical structures in enhancing the efficiency and selectivity of etherification processes, which are significant in the chemical industry for producing a wide range of chemical intermediates and end products (Kim et al., 2003).

Chemical Synthesis and Characterization

Ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, a compound with structural similarities, was successfully synthesized and characterized, revealing its potential for further applications in chemical synthesis and as an intermediate for more complex chemical entities. The detailed structural analysis through XRD, GC–MS, element analysis, and NMR spectroscopy underscores the significance of such compounds in the realm of organic chemistry and materials science (Zhou et al., 2008).

Structural and Molecular Studies

In-depth structural and molecular studies of related compounds, such as ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, provide valuable insights into their crystal and molecular structures. These studies not only contribute to the understanding of chemical properties and reactivity but also pave the way for the development of new materials and pharmaceuticals with tailored properties (Kaur et al., 2012).

properties

IUPAC Name

ethyl 5-naphthalen-2-yl-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-2-20-17(19)9-5-8-16(18)15-11-10-13-6-3-4-7-14(13)12-15/h3-4,6-7,10-12H,2,5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOKJNORNTYAEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645605
Record name Ethyl 5-(naphthalen-2-yl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(2-naphthyl)-5-oxovalerate

CAS RN

109089-73-8
Record name Ethyl 5-(naphthalen-2-yl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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